1-(4-Methylbenzyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(4-Methylbenzyl)-1H-pyrazole-3-carboxylic acid is an organic compound with the molecular formula C13H12N2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
The synthesis of 1-(4-Methylbenzyl)-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzyl bromide with hydrazine hydrate to form 1-(4-methylbenzyl)hydrazine. This intermediate is then reacted with ethyl acetoacetate to yield the desired pyrazole derivative. The reaction conditions typically involve refluxing the reactants in ethanol or another suitable solvent .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(4-Methylbenzyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, due to the resonance stabilization of the benzylic carbocation. Common reagents for these reactions include halogens and nucleophiles such as thiols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
1-(4-Methylbenzyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Methylbenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
4-(2-Thienyl)-1-(4-Methylbenzyl)-1H-Imidazole: This compound contains an imidazole ring instead of a pyrazole ring, leading to different chemical and biological properties.
Benzyl alcohol: Although structurally simpler, benzyl alcohol shares the benzylic position and can undergo similar substitution reactions.
Properties
Molecular Formula |
C12H12N2O2 |
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Molecular Weight |
216.24 g/mol |
IUPAC Name |
1-[(4-methylphenyl)methyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c1-9-2-4-10(5-3-9)8-14-7-6-11(13-14)12(15)16/h2-7H,8H2,1H3,(H,15,16) |
InChI Key |
JFFQUPVJEDXZEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC(=N2)C(=O)O |
Origin of Product |
United States |
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